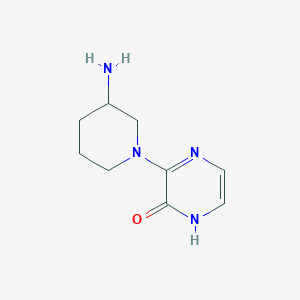

3-(3-amino-1-piperidyl)-1H-pyrazin-2-one

Vue d'ensemble

Description

3-(3-amino-1-piperidyl)-1H-pyrazin-2-one is a heterocyclic compound that contains both a pyrazinone and a piperidine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one typically involves the following steps:

Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors. For example, starting from a substituted diamine and a diketone, the cyclization can be achieved under acidic or basic conditions.

Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. For instance, a halogenated pyrazinone can react with a piperidine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

3-(3-amino-1-piperidyl)-1H-pyrazin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazinone or piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Applications De Recherche Scientifique

3-(3-amino-1-piperidyl)-1H-pyrazin-2-one has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders and infectious diseases.

Chemical Biology: It is used as a probe to study biological pathways and molecular interactions.

Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mécanisme D'action

The mechanism of action of 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(3-aminopiperidin-1-yl)pyrazine

- 3-(3-aminopiperidin-1-yl)pyrimidine

- 3-(3-aminopiperidin-1-yl)quinoline

Uniqueness

3-(3-amino-1-piperidyl)-1H-pyrazin-2-one is unique due to its specific combination of a pyrazinone and a piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Compared to similar compounds, it may offer enhanced stability, selectivity, or efficacy in certain contexts.

Activité Biologique

3-(3-amino-1-piperidyl)-1H-pyrazin-2-one is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications in neurological disorders and pain management. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine moiety linked to a pyrazinone structure, which is significant for its biological activity. The specific arrangement of functional groups influences its interaction with various biological targets.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. Research indicates that it may act as a dual ligand for histamine H3 receptors and sigma-1 receptors, which are implicated in pain modulation and various neurobiological processes. The compound's ability to modulate these receptors suggests potential applications in treating nociceptive and neuropathic pain .

Affinity Studies

In vitro studies have shown that this compound exhibits significant affinity for histamine H3 receptors, with values often below 100 nM. This high affinity is critical for its effectiveness as a pharmacological agent. A summary of the binding affinities for various receptor types is presented in Table 1.

| Compound | Receptor Type | Binding Affinity (nM) |

|---|---|---|

| This compound | H3R | <100 |

| Other Piperidine Derivatives | σ1R | 4.5 - 28 |

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications to the piperidine ring significantly impact the compound's receptor affinity. Compounds with unsubstituted piperidine rings tend to show higher affinity at human H3 receptors compared to their substituted counterparts .

Case Studies

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Pain Management : In animal models, compounds similar to this compound demonstrated analgesic effects, suggesting a role in managing chronic pain conditions .

- Neurological Disorders : Investigations into the compound's neuroprotective properties indicate that it may help mitigate symptoms associated with neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 3-(3-amino-1-piperidyl)-1H-pyrazin-2-one, and how do they ensure structural fidelity?

The Ugi multicomponent reaction is a robust method for assembling pyrazin-2(1H)-one scaffolds, offering skeletal and functional diversity. This approach uses readily available reagents, such as amines, carbonyls, and isocyanides, to achieve high bond-forming efficiency and stereochemical control. For example, the reaction of a piperidine derivative with a pyrazinone precursor under Ugi conditions can yield the target compound with minimal side products. Structural validation via NMR and LC-MS is critical to confirm regiochemistry and amine group positioning .

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Key techniques include:

- NMR Spectroscopy : To resolve stereochemistry and verify substituent positions (e.g., distinguishing piperidyl vs. pyrazinone protons).

- High-Resolution Mass Spectrometry (HRMS) : For confirming molecular formula and purity.

- HPLC : To assess purity and monitor reaction progress, especially for intermediates prone to oxidation or degradation. These methods are standard in protocols for related pyrazinone derivatives, as seen in PDE5 inhibitor syntheses .

Q. How can researchers mitigate common synthetic challenges, such as low yields or unwanted byproducts, during pyrazinone formation?

Optimization strategies include:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Temperature Control : Gradual heating (e.g., 80–100°C) avoids decomposition of thermally sensitive intermediates.

- Catalytic Systems : Palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., XPhos) improve coupling efficiency in heterocyclic systems, as demonstrated in pyrazolo-pyridine syntheses .

Advanced Research Questions

Q. What methodologies are used to evaluate the biological activity of this compound, particularly in enzyme inhibition studies?

- In Vitro Assays : Enzyme inhibition (e.g., PDE5) is measured via fluorescence-based or radiometric assays using purified proteins. For example, IC₅₀ values are determined by monitoring substrate conversion (e.g., cGMP hydrolysis for PDE5) .

- Structure-Activity Relationship (SAR) Studies : Systematic modification of the piperidyl or pyrazinone moieties identifies critical pharmacophores. Computational docking (e.g., AutoDock Vina) predicts binding interactions with target enzymes .

Q. How can contradictory data in SAR studies (e.g., divergent potency trends) be resolved?

Contradictions often arise from off-target effects or assay variability. Solutions include:

- Orthogonal Assays : Validate results using alternative methods (e.g., SPR vs. fluorescence).

- Metabolic Stability Testing : Assess compound stability in liver microsomes to rule out degradation artifacts.

- Crystallography : Resolve 3D structures of compound-enzyme complexes to clarify binding modes, as applied in PDE5 inhibitor studies .

Q. What experimental designs are optimal for assessing the brain penetration of this compound in preclinical models?

- Blood-Brain Barrier (BBB) Permeability : Use in situ perfusion models or MDCK-MDR1 cell monolayers to measure permeability coefficients (e.g., Papp).

- In Vivo Pharmacokinetics : Administer the compound to rodents and quantify brain-to-plasma ratios via LC-MS/MS. For example, brain penetrant PDE5 inhibitors show ratios >0.3, correlating with CNS activity .

Q. How can computational tools aid in optimizing the physicochemical properties of this compound?

- Molecular Dynamics (MD) Simulations : Predict solubility and logP values to guide structural modifications.

- ADMET Prediction Software (e.g., SwissADME) : Forecast metabolic liabilities (e.g., CYP450 interactions) and toxicity. These tools were critical in refining pyridopyrazinone derivatives for improved bioavailability .

Q. Methodological Considerations

Q. What are the best practices for scaling up laboratory-scale syntheses of this compound?

- Process Chemistry Optimization : Transition from batch to flow chemistry for exothermic reactions (e.g., cyclization steps).

- Quality-by-Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters (e.g., pH, temperature) impacting yield and purity. Such approaches are exemplified in large-scale PDE5 inhibitor production .

Q. How should researchers handle discrepancies between computational predictions and experimental biological data?

- Re-evaluate Force Fields : Adjust parameters in docking software to better reflect experimental conditions.

- Synergistic SAR Analysis : Combine computational insights with empirical data to refine hypotheses. For instance, steric hindrance in docking models may explain reduced potency despite favorable binding energies .

Propriétés

IUPAC Name |

3-(3-aminopiperidin-1-yl)-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4O/c10-7-2-1-5-13(6-7)8-9(14)12-4-3-11-8/h3-4,7H,1-2,5-6,10H2,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLGXBDOJZYNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CNC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.